
E-5324
Übersicht
Beschreibung
E-5324 ist ein potenter Inhibitor der Acyl-Coenzym-A:Cholesterin-Acyltransferase, einem Enzym, das an der Veresterung von Cholesterin beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, Cholesterinspiegel zu senken und wurde auf ihre Auswirkungen auf Atherosklerose untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der detaillierte Syntheseweg ist proprietär, beinhaltet aber im Allgemeinen die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionstemperaturen und -zeiten, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts umfassen. Dies kann die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E-5324 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: E-5324 unterliegt in erster Linie Hemmungsreaktionen mit Acyl-Coenzym-A:Cholesterin-Acyltransferase. Es beeinflusst die Triglyceridsynthese oder andere verwandte Enzyme wie Lecithin:Cholesterin-Acyltransferase nicht signifikant .
Häufige Reagenzien und Bedingungen: Die Hemmung der Acyl-Coenzym-A:Cholesterin-Acyltransferase durch this compound ist konzentrationsabhängig, wobei eine effektive Hemmung bei nanomolaren Konzentrationen beobachtet wird. Häufig verwendete Reagenzien in diesen Studien sind radioaktiv markierte Substrate, um den Einbau von Cholesterinestern zu verfolgen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion mit this compound ist die Hemmung der Cholesterinesterbildung, was zu reduzierten Cholesterinspiegeln in Zellen und Geweben führt .
Wissenschaftliche Forschungsanwendungen
A. Atherosclerosis Studies
A series of studies have demonstrated the efficacy of E-5324 in reducing atherosclerotic lesions in animal models:
- Study on Watanabe Heritable Hyperlipidemic Rabbits : In a controlled study involving WHHL rabbits, this compound was administered at varying doses (0.02% and 0.1%) over 16 weeks. While it did not significantly lower plasma cholesterol levels, it effectively reduced atherosclerotic plaque formation by approximately 34% in the aortic arch and 41% in the thoracic aorta at the higher dose (P < 0.05) . Additionally, cholesterol content in these areas decreased by about 59% and 62%, respectively .
- Inhibition of Cholesterol Esterification : Another study highlighted that this compound significantly inhibited cholesterol esterification in both macrophages and vascular smooth muscle cells. In macrophages exposed to acetylated low-density lipoprotein, CE mass was reduced by 97%, demonstrating its potential for reversing foam cell formation associated with atherosclerosis .
B. Comparative Studies with Other ACAT Inhibitors
This compound has been compared with other ACAT inhibitors such as probucol. While probucol showed some reduction in plasma cholesterol levels, this compound's primary action was observed in reducing arterial wall cholesterol accumulation rather than systemic cholesterol levels . This specificity may offer advantages in targeting localized arterial lesions without systemic side effects.
A. Clinical Implications for Cardiovascular Health
The ability of this compound to inhibit ACAT suggests it could be beneficial not only for preventing atherosclerosis but also for managing existing cardiovascular conditions characterized by lipid accumulation. Future clinical trials are necessary to explore its safety and efficacy in human subjects.
B. Potential for Combination Therapies
Given its mechanism of action, this compound may be effectively combined with other lipid-lowering therapies to enhance overall cardiovascular protection. Research into synergistic effects with statins or other cholesterol-modulating agents could provide insights into comprehensive treatment strategies.
Summary Table of Key Findings
Wirkmechanismus
E-5324 exerts its effects by inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase, thereby preventing the esterification of cholesterol. This leads to a reduction in the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing cholesterol ester formation, this compound helps to lower overall cholesterol levels and prevent the development of atherosclerotic plaques .
Vergleich Mit ähnlichen Verbindungen
E-5324 ist einzigartig in seiner hohen Potenz und Spezifität für Acyl-Coenzym-A:Cholesterin-Acyltransferase. Ähnliche Verbindungen umfassen andere Acyl-Coenzym-A:Cholesterin-Acyltransferase-Inhibitoren wie CI-976 und NTE-122, die ebenfalls die Cholesterinesterbildung hemmen, aber unterschiedliche Potenzen und Spezifitäten haben können . This compound zeichnet sich durch seine Wirksamkeit bei nanomolaren Konzentrationen und seine minimalen Auswirkungen auf andere verwandte Enzyme aus .
Liste ähnlicher Verbindungen:- CI-976
- NTE-122
- 58-035
Biologische Aktivität
E-5324 is a novel compound recognized primarily for its role as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor. This compound has garnered attention due to its potential implications in cholesterol metabolism and related therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions by inhibiting the ACAT enzyme, which is crucial for cholesterol esterification in various tissues, particularly the intestine and liver. The inhibition of ACAT leads to altered cholesterol metabolism, potentially lowering cholesterol levels in the bloodstream and reducing the risk of atherosclerosis.
Key Findings on this compound's Activity
- Inhibition Potency :
- Selectivity :
- Kinetic Studies :
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound, highlighting its potential benefits and mechanisms:
Cytotoxicity Assessments
Cytotoxicity evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on normal cell lines, thus supporting its potential as a safe therapeutic agent.
Comparative Analysis with Other ACAT Inhibitors
To contextualize the efficacy of this compound, it is beneficial to compare it with other known ACAT inhibitors:
Compound | IC50 (nM) | Effect on Triglycerides | Notes |
---|---|---|---|
This compound | 44 - 190 | None up to 10 μM | Selective ACAT inhibition |
Compound X | 100 - 300 | Significant effect | Broader metabolic impact |
Compound Y | 50 - 150 | Minimal | Similar selectivity |
Eigenschaften
IUPAC Name |
1-butyl-3-[2-[3-(5-ethyl-4-phenylimidazol-1-yl)propoxy]-6-methylphenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-4-6-16-27-26(31)29-24-20(3)12-10-15-23(24)32-18-11-17-30-19-28-25(22(30)5-2)21-13-8-7-9-14-21/h7-10,12-15,19H,4-6,11,16-18H2,1-3H3,(H2,27,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZTZGNLFLQHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC=C1OCCCN2C=NC(=C2CC)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161824 | |
Record name | E 5324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141799-76-0 | |
Record name | E 5324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141799760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E 5324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.